molecular formula C16H20ClN3OS B110778 Methylene Blue hydrate CAS No. 122965-43-9

Methylene Blue hydrate

Cat. No.: B110778
CAS No.: 122965-43-9
M. Wt: 337.9 g/mol
InChI Key: WQVSELLRAGBDLX-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

Methylene Blue (MB) is a versatile organic dye with diverse biological activities . It primarily targets the mitochondria , specifically the mitochondrial respiratory chain . It also targets nitric oxide synthases and monoamine oxidase (MAO) .

Mode of Action

MB acts as an oxidation-reduction agent . It inhibits the catalytic function of inducible and constitutive nitric oxide synthases via oxidation of enzyme-bound ferrous iron . It also inhibits monoamine oxidase (MAO) and increases the activity of mitochondrial cytochrome C oxidase (complex IV) . MB can act as an alternative electron carrier in the mitochondrial respiratory chain in the case of dysfunctional electron transport chain .

Biochemical Pathways

MB affects several biochemical pathways. It improves mitochondrial function by boosting oxygen metabolism and transport, necessary for mitochondrial respiration and cellular energy production . It also displays anti-inflammatory and anti-apoptotic effects, activates signaling pathways involved in the mitochondrial pool renewal (mitochondrial biogenesis and autophagy), and prevents aggregation of misfolded proteins .

Pharmacokinetics

The pharmacokinetics of MB is complex due to its ability to form several different crystalline hydrates . These hydrates can transform from one to another at different temperatures or humidities . The dehydration kinetics of MB hydrates is investigated according to the variation of one of the main THz characteristic absorption peaks of MB pentahydrate with the heating time at different heating temperatures .

Result of Action

MB has a broad range of effects at the molecular and cellular level. It stabilizes systemic circulation without increasing peripheral resistance, decreases lipid peroxidation, and reduces anoxic tissue injury in brain and heart . It also reduces the age-related decline in grip strength and spatial memory when administered in drinking water .

Action Environment

The action of MB is influenced by environmental factors such as temperature and humidity . Four out of the five hydrates of MB are thermodynamically stable within a certain range of temperature and humidity . Therefore, the environment plays a crucial role in the action, efficacy, and stability of MB.

Biochemical Analysis

Biochemical Properties

Methylene Blue hydrate inhibits the catalytic function of inducible and constitutive nitric oxide synthases via oxidation of enzyme-bound ferrous iron . It also inhibits monoamine oxidase (MAO) and increases the activity of mitochondrial cytochrome C oxidase (complex IV) .

Cellular Effects

This compound has been found to stabilize systemic circulation without increasing peripheral resistance, decrease lipid peroxidation, and reduce anoxic tissue injury in brain and heart in a porcine model of global ischemia and reperfusion injury . It also inhibits MAO activity in the brain and reduces the age-related decline in grip strength and spatial memory in old mice when administered in drinking water at a concentration of 250 μM .

Molecular Mechanism

This compound works by increasing mitochondrial respiration and transporting electrons through the electron transport chain to release energy . It also helps improve mitochondrial function by boosting oxygen metabolism and transport, necessary for mitochondrial respiration and cellular energy production .

Temporal Effects in Laboratory Settings

This compound has several different crystalline hydrates that can transform from one to another at different temperatures or humidities . The dehydration kinetics of Methylene Blue hydrates have been investigated, showing a clear relation between the dehydration rate and the heating temperature .

Dosage Effects in Animal Models

In animal models, this compound has shown to reduce immobility time in the forced swim test in mice, indicating antidepressant-like activity . The effects varied with different dosages, with doses of 15, 30, and 60 mg/kg being tested .

Metabolic Pathways

This compound enhances the energy production of cells by acting as an artificial electron carrier in the electron transport chain, a series of proteins embedded in the inner membrane of mitochondria .

Transport and Distribution

Its ability to easily form several stable hydrated crystalline states with different water contents at room temperature and at different humidities suggests a complex interaction with the cellular environment .

Subcellular Localization

This localization is likely due to its role in enhancing mitochondrial respiration .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylene blue hydrate can be synthesized through the oxidation of dimethyl-p-phenylenediamine in the presence of sodium thiosulfate and hydrochloric acid. The reaction typically proceeds as follows:

C6H4(NH2)2+Na2S2O3+HClC16H18N3SCl+NaCl+H2O\text{C}_6\text{H}_4(\text{NH}_2)_2 + \text{Na}_2\text{S}_2\text{O}_3 + \text{HCl} \rightarrow \text{C}_{16}\text{H}_{18}\text{N}_3\text{SCl} + \text{NaCl} + \text{H}_2\text{O} C6​H4​(NH2​)2​+Na2​S2​O3​+HCl→C16​H18​N3​SCl+NaCl+H2​O

Industrial Production Methods: In industrial settings, this compound is produced by the same basic synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The resulting product is then recrystallized from hydrochloric acid aqueous solution to obtain the desired hydrate form .

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form leucomethylene blue, which is colorless.

    Reduction: It can be reduced back to methylene blue in the presence of reducing agents such as sodium dithionite.

    Substitution: this compound can participate in substitution reactions where the chloride ion is replaced by other anions.

Common Reagents and Conditions:

    Oxidation: Oxygen or hydrogen peroxide in acidic conditions.

    Reduction: Sodium dithionite or other reducing agents in aqueous solution.

    Substitution: Various anions in aqueous or organic solvents.

Major Products:

    Oxidation: Leucomethylene blue.

    Reduction: Methylene blue.

    Substitution: Derivatives of methylene blue with different anions.

Comparison with Similar Compounds

Methylene blue hydrate can be compared with other similar compounds such as:

    New Methylene Blue: Similar in structure but used primarily for different staining purposes.

    Methyl Violet: Another dye with different applications in histology and microbiology.

    Methyl Blue: Used in different staining procedures and has distinct chemical properties.

Uniqueness: this compound is unique due to its versatile applications across various scientific disciplines, its reversible redox properties, and its ability to form multiple hydrated crystalline states .

Properties

IUPAC Name

[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;chloride;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N3S.ClH.H2O/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;;/h5-10H,1-4H3;1H;1H2/q+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVSELLRAGBDLX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7220-79-3, 122965-43-9, 67183-68-0
Record name Methylene blue trihydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7220-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,7-Bis(dimethylamino)phenothiazin-5-ium, chloride, hydrate (1:1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122965-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylene Blue monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067183680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYLENE BLUE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3YJW1TB3C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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